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molecular formula C8H6F3NO3 B3031460 (3-Nitro-4-(trifluoromethyl)phenyl)methanol CAS No. 372119-86-3

(3-Nitro-4-(trifluoromethyl)phenyl)methanol

Cat. No. B3031460
M. Wt: 221.13 g/mol
InChI Key: QHXWKXXIUPYXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06632418B2

Procedure details

4-(Trifluoromethyl)benzoic acid (15 g, 78.9 mmol) in 90 mL of concentrated sulfuric acid was treated dropwise with a mixture of fuming nitric acid (2 mL) and sulfuric acid (24 mL). The reaction mixture was stirred at ambient temperature for 48 hours and quenched into ice-water. The resulting precipitate (12 g) was collected by filtration, washed with water and dried under reduced pressure. The resulting dry solid (12 g) was dissolved in THF (300 mL), cooled to 0° C., treated with 1M borane-tetrahydrofuran complex (80 mL) and stirred at ambient temperature overnight. Methanol (5 mL) was added dropwise followed by dropwise addition of concentrated HCl (5 mL), refluxed for 1 hour and evaporated to dryness and partitioned between water and diethyl ether. The organic layer was dried over MgSO4 and concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 30% ethyl acetate hexanes to provide the title compound (3.6 g, 20% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1.[N+:14]([O-])([OH:16])=[O:15]>S(=O)(=O)(O)O>[N+:14]([C:4]1[CH:5]=[C:6]([CH2:7][OH:8])[CH:10]=[CH:11][C:3]=1[C:2]([F:13])([F:12])[F:1])([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(C1=CC=C(C(=O)O)C=C1)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
24 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched into ice-water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate (12 g) was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting dry solid (12 g)
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in THF (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with 1M borane-tetrahydrofuran complex (80 mL)
STIRRING
Type
STIRRING
Details
stirred at ambient temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Methanol (5 mL) was added dropwise
ADDITION
Type
ADDITION
Details
followed by dropwise addition of concentrated HCl (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between water and diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 30% ethyl acetate hexanes

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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